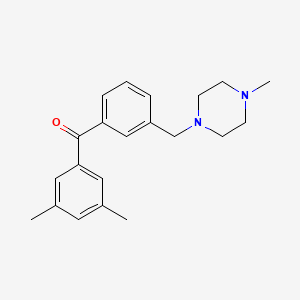

3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

説明

特性

IUPAC Name |

(3,5-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-11-17(2)13-20(12-16)21(24)19-6-4-5-18(14-19)15-23-9-7-22(3)8-10-23/h4-6,11-14H,7-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUNTSOINAGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643432 | |

| Record name | (3,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-83-5 | |

| Record name | Methanone, (3,5-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

化学反応の分析

Types of Reactions

3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Anticancer Properties

Recent studies have indicated that compounds similar to 3,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone may exhibit significant anticancer activity. Research has shown that modifications in the molecular structure can enhance the potency against various cancer cell lines. For instance, derivatives of benzophenone have been investigated for their ability to intercalate DNA, which is crucial for inhibiting cancer cell proliferation .

Case Study: Antitumor Activity

- Objective : Evaluate the anticancer effects of benzophenone derivatives.

- Method : In vitro assays on pancreatic cancer cell lines.

- Results : Compounds demonstrated IC values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising avenue for drug development.

UV Absorption and Photostability

Due to its structural characteristics, 3,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is also explored as a UV filter in sunscreens and other cosmetic formulations. Its ability to absorb UV radiation efficiently makes it suitable for protecting skin from harmful ultraviolet rays.

Data Table: UV Absorption Properties

| Property | Value |

|---|---|

| UV Absorption Range | 290 - 320 nm |

| Stability in Formulations | High |

| Solubility in Ethanol | Soluble |

Polymer Additive

In material science, this compound can be used as an additive in polymers to enhance their UV stability and mechanical properties. Its incorporation into polymer matrices can prevent degradation caused by UV exposure, thereby extending the lifespan of products such as outdoor furniture and automotive parts.

Case Study: Polymer Enhancement

- Objective : Assess the effects of adding 3,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone to polyvinyl chloride (PVC).

- Method : Comparative analysis of mechanical properties before and after incorporation.

- Results : Enhanced tensile strength and reduced brittleness were observed in modified PVC samples.

作用機序

The mechanism of action of 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

The biological and physicochemical properties of benzophenone derivatives are highly sensitive to substituent variations. Below is a detailed comparison of 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone with key analogs:

Substituent-Driven Structural Variations

Table 1: Structural and Physicochemical Comparison

*BP = Benzophenone

Key Observations:

Impact of Halogen vs. Alkyl Substituents: The dichloro analog () exhibits higher molecular weight (363.3 vs. 321.44) and logP (4.2 vs. ~3.5) due to chlorine’s electronegativity and atomic mass.

This may improve solubility and target binding in biological systems.

Commercial and Synthetic Relevance :

- Multiple analogs, including the target compound, are commercially available (e.g., 8–11 suppliers listed in ), underscoring their utility in drug discovery and polymer chemistry .

生物活性

3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898788-83-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of certain enzymes. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is characterized by a benzophenone core with methyl and piperazine substituents. This structural configuration is believed to influence its biological properties.

Research indicates that compounds similar to 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone may act through several mechanisms:

- Inhibition of Protein Kinases : Compounds in this class have shown potential in inhibiting various protein kinases, which are critical in regulating cell proliferation and differentiation. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

- Tyrosinase Inhibition : Analogous compounds have demonstrated strong inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Efficacy in Cell Lines

A series of studies have evaluated the cytotoxic effects and enzyme inhibition capabilities of 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone using various cell lines:

| Cell Line | Assay Type | Concentration Range (µM) | Effect Observed |

|---|---|---|---|

| B16F10 | Tyrosinase Activity | 0 - 20 | Significant reduction in tyrosinase activity |

| SJ-GBM2 | Cell Viability | 0 - 20 | Dose-dependent cytotoxicity observed |

| SF8628 | Proliferation Assay | 0 - 20 | Inhibition of cell proliferation |

Case Studies

- Cancer Cell Lines : In a study involving SJ-GBM2 and SF8628 glioblastoma cell lines, treatment with 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone resulted in significant reductions in cell viability, indicating potential as an anticancer agent .

- Tyrosinase Inhibition : Analog studies showed that this compound could inhibit tyrosinase activity more effectively than standard treatments like kojic acid, suggesting its utility in cosmetic applications aimed at reducing skin pigmentation .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Anticancer Properties : The compound exhibits promising anticancer activity through the inhibition of specific protein kinases implicated in tumor growth .

- Enzyme Inhibition : It has been shown to effectively inhibit tyrosinase activity, which is crucial for melanin synthesis. This property may be beneficial for treating conditions related to excessive pigmentation .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can involve multi-step reactions, starting with Friedel-Crafts acylation to form the benzophenone core. Piperazine derivatives (e.g., 4-methylpiperazine) can be introduced via nucleophilic substitution or reductive amination. For example, a chalcone intermediate (similar to ) may undergo cyclization with hydrazine derivatives under reflux in glacial acetic acid. Optimization includes adjusting reaction time (5–8 hours), temperature (60–65°C), and stoichiometry (e.g., 2:1 molar ratio of hydrazine to ketone). Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures high yields (80–85%) and purity . Catalytic methods (e.g., palladium-catalyzed coupling) could also be explored for aryl-amine bond formation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., methyl groups at 3,5 positions, piperazine protons at δ 2.17–3.80 ppm) .

- Infrared Spectroscopy (IR) : Peaks at 1682–1685 cm⁻¹ (C=O stretch), 1255–1297 cm⁻¹ (C-N stretch) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within 0.5% of theoretical values) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 356 for a related benzophenone derivative) .

Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in polar (water, DMSO) and non-polar solvents (ethyl acetate, hexane) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility via calibration curves.

- Stability Studies : Conduct accelerated degradation tests under acidic/alkaline conditions (pH 1–14), thermal stress (40–80°C), and light exposure. Monitor via HPLC or TLC for decomposition products .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- In vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria.

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC Optimization : Use C18 columns, mobile phase (acetonitrile/water with 0.1% formic acid), and UV detection (λ = 254 nm). Validate linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) .

- LC-MS/MS : Employ MRM mode for selective quantification in biological samples (plasma, tissue homogenates) .

Q. How should contradictory data on the compound’s reactivity or bioactivity be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize protocols (solvent purity, temperature control).

- Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. X-ray crystallography for structure confirmation).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations in biological assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting piperazine-modified benzophenones?

- Methodological Answer :

- Systematic Substituent Variation : Modify piperazine (e.g., N-alkylation), benzophenone substituents (halogens, methoxy groups), and linker length.

- Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to targets (e.g., serotonin receptors).

- Pharmacophore Mapping : Identify critical moieties (e.g., hydrogen bond donors, hydrophobic regions) using MOE or Discovery Studio .

Q. What experimental designs are suitable for studying its reactivity under catalytic or photochemical conditions?

- Methodological Answer :

- Catalytic Screening : Test transition-metal catalysts (Pd, Cu) in cross-coupling reactions. Vary ligands (PPh₃, BINAP) and solvents (DMF, THF).

- Photochemical Reactivity : Irradiate with UV light (254–365 nm) and monitor intermediates via ESR spectroscopy or trapping experiments .

Q. How can degradation pathways be elucidated to improve formulation stability?

- Methodological Answer :

Q. What role can computational modeling play in optimizing its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。